1-Cyanocyclobutanecarboxylic acid
Overview
Description
1-Cyanocyclobutanecarboxylic acid is a cyclic organic compound with a molecular formula of C6H7NO2 . It has a molecular weight of 125.13 .
Molecular Structure Analysis
The InChI code for 1-Cyanocyclobutanecarboxylic acid is 1S/C6H7NO2/c7-4-6(5(8)9)2-1-3-6/h1-3H2, (H,8,9) . This indicates that the molecule consists of a cyclobutane ring with a cyano group (-CN) and a carboxylic acid group (-COOH) attached .Physical And Chemical Properties Analysis
1-Cyanocyclobutanecarboxylic acid is a solid substance . It has a melting point of 68 - 69°C . The compound is hygroscopic and should be stored under nitrogen .Scientific Research Applications
Carboxylic Acids in Organic Synthesis, Nanotechnology, and Polymers :
- Application Summary : Carboxylic acids are versatile organic compounds used in different areas such as organic synthesis, nanotechnology, and polymers. They are involved in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of nanoparticles and nanostructures like carbon nanotubes and graphene .
- Methods of Application : Carboxylic acids can be natural and synthetic, extracted or synthesized, and are highly active in organic reactions, such as substitution, elimination, oxidation, coupling, etc. In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
- Results or Outcomes : The use of carboxylic acids has led to advancements in different areas, particularly in organic synthesis, nanotechnology, and polymers. They have applications in the medical field, pharmacy, and more .
Cyclobutanecarboxylic Acid in Pharmaceuticals, Agrochemicals, and Advanced Materials :
- Application Summary : Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
- Methods of Application : Cyclobutanecarboxylic acid can undergo various chemical reactions such as acid-base neutralization, esterification, and amide formation. These reactions allow it to form a variety of compounds, including cyclobutanecarboxylate esters and amides .
- Results or Outcomes : The derivatives of cyclobutanecarboxylic acid, such as the cyclobutanecarboxylate esters and amides, have numerous applications in the pharmaceutical industry. Due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .
Cyclobutanecarboxylic Acid in Pharmaceuticals, Agrochemicals, and Advanced Materials :
- Application Summary : Cyclobutanecarboxylic acid has found use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. It can be utilized as a building block in organic synthesis to construct complex molecules, especially those requiring a cyclobutane structure .
- Methods of Application : Cyclobutanecarboxylic acid can undergo various chemical reactions such as acid-base neutralization, esterification, and amide formation. These reactions allow it to form a variety of compounds, including cyclobutanecarboxylate esters and amides .
- Results or Outcomes : The derivatives of cyclobutanecarboxylic acid, such as the cyclobutanecarboxylate esters and amides, have numerous applications in the pharmaceutical industry. Due to the acid’s polar nature and ability to engage in hydrogen bonding, it can impart improved solubility and stability characteristics to certain compounds .
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard codes H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-cyanocyclobutane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-4-6(5(8)9)2-1-3-6/h1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPNPEAXNWBDME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615759 | |
Record name | 1-Cyanocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyanocyclobutanecarboxylic acid | |
CAS RN |
30491-91-9 | |
Record name | 1-Cyanocyclobutanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30491-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyanocyclobutane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyanocyclobutane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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